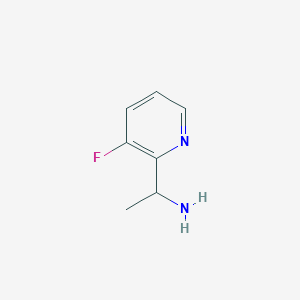

1-(3-Fluoropyridin-2-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(3-Fluoropyridin-2-yl)ethanamine is a fluorinated organic molecule that is structurally related to various compounds studied for their potential applications in medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to 1-(3-Fluoropyridin-2-yl)ethanamine.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multi-step reactions, as seen in the preparation of a fluorometric sensor where a two-step synthesis was employed . Similarly, the synthesis of an intermediate for a Knoevenagel condensation reaction was achieved by reacting 2-methylpyridine with p-fluorobenzaldehyde . These methods suggest that the synthesis of 1-(3-Fluoropyridin-2-yl)ethanamine could also involve a sequence of carefully orchestrated reactions, potentially starting from a fluoropyridine derivative.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using various techniques, including X-ray crystallography . The geometrical parameters of these molecules are often in agreement with theoretical calculations, such as those performed using Gaussian09 software . For 1-(3-Fluoropyridin-2-yl)ethanamine, similar methods could be used to elucidate its structure, with an expectation of a planar geometry around the fluoropyridine moiety and a flexible ethanamine chain.

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions. For instance, the Knoevenagel condensation reaction was used to synthesize a dehydration compound from a fluorophenyl-pyridyl ethanol intermediate . This suggests that 1-(3-Fluoropyridin-2-yl)ethanamine could also be reactive towards condensation reactions, potentially serving as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by their electronic structure, as indicated by HOMO-LUMO analysis, and their reactivity, as suggested by molecular docking studies . The presence of a fluorine atom can significantly affect the molecule's reactivity due to its electronegativity. For 1-(3-Fluoropyridin-2-yl)ethanamine, one could expect similar properties, with the fluorine atom influencing the molecule's electronic distribution and reactivity profile.

Scientific Research Applications

1. Antimicrobial and Antifungal Activity

A study by Pejchal et al. (2015) synthesized a series of compounds using 1-(3-Fluoropyridin-2-yl)ethanamine, which demonstrated significant antibacterial and antifungal activity. These compounds were compared against standard medicinal compounds like chloramphenicol and amphotericin B, showing comparable or slightly better efficacy (Pejchal, Pejchalová, & Růžičková, 2015).

2. Synthesis of Key Intermediates

The synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate in the production of the JAK2 kinase inhibitor AZD1480, was explored using an immobilized amine transaminase. This process involved a continuous flow biotransformation, demonstrating the utility of 1-(3-Fluoropyridin-2-yl)ethanamine in producing important pharmaceutical intermediates (Semproli et al., 2020).

3. Synthesis of Heterocycles

Almendros et al. (2018) used derivatives of 1-(3-Fluoropyridin-2-yl)ethanamine in the controlled synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles. This method was metal- and irradiation-free and facilitated the late-stage structural modification of known pharmaceuticals, such as Phenazone and Edaravone (Almendros et al., 2018).

4. Inhibition of Bacterial Efflux Pumps

Research by Héquet et al. (2014) synthesized 1-(1H-indol-3-yl)ethanamine derivatives, including compounds related to 1-(3-Fluoropyridin-2-yl)ethanamine, which inhibited the NorA efflux pump in Staphylococcus aureus. This inhibition restored the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains (Héquet et al., 2014).

5. DNA Binding and Cytotoxicity

Kumar et al. (2012) investigated Cu(II) complexes of ligands derived from 1-(3-Fluoropyridin-2-yl)ethanamine, showing strong DNA binding properties and moderate cytotoxicity against various cancer cell lines. This study highlighted the potential application in cancer therapy (Kumar et al., 2012).

6. Synthesis of Acetylcholinesterase Inhibitors

Pejchal et al. (2011) synthesized a series of phenyl ureas using 1-(3-Fluoropyridin-2-yl)ethanamine, showing excellent inhibition activity against acetylcholinesterase and butyrylcholinesterase. These findings are significant for developing treatments for conditions like Alzheimer's disease (Pejchal, Štěpánková, & Drabina, 2011).

7. Selective Mercury Detection

Wanichacheva et al. (2009, 2010) developed novel sensors based on derivatives of 1-(3-Fluoropyridin-2-yl)ethanamine for the selective detection of mercury ions. These sensors demonstrated high sensitivity and selectivity, important for environmental monitoring and safety applications (Wanichacheva et al., 2009); (Wanichacheva et al., 2010).

8. Corrosion Inhibition on Mild Steel

Das et al. (2017) studied cadmium(II) Schiff base complexes derived from 1-(3-Fluoropyridin-2-yl)ethanamine, demonstrating significant corrosion inhibition properties on mild steel. This research is pivotal for applications in materials science and engineering (Das et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Mechanism of Action

Mode of Action

If it shares similarities with other fluoropyridines, it may exhibit interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Action Environment

It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature .

properties

IUPAC Name |

1-(3-fluoropyridin-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOGUSGSVBLLPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoropyridin-2-yl)ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2499152.png)

![N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide](/img/structure/B2499153.png)

![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2499154.png)

![3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2499158.png)

![2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2499162.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2499163.png)

![N-cyclohexyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2499164.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2499165.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2499167.png)

![(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2499170.png)

![3-Ethyl-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2499171.png)